molecular formula C10H15NO2 B1324195 Hexyl oxazol-2-YL ketone CAS No. 898758-33-3

Hexyl oxazol-2-YL ketone

Cat. No. B1324195
M. Wt: 181.23 g/mol
InChI Key: HOONPSQWBIMKBQ-UHFFFAOYSA-N
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Description

Hexyl oxazol-2-YL ketone is a chemical compound with the molecular formula C10H15NO2 . It has received significant attention due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of oxazoline-based compounds, such as Hexyl oxazol-2-YL ketone, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

Hexyl oxazol-2-YL ketone is a five-membered heterocyclic compound having one nitrogen and one oxygen in its structure . The molecular weight of this compound is 181.23 g/mol.


Chemical Reactions Analysis

Oxazoline-based compounds like Hexyl oxazol-2-YL ketone have been used in various chemical reactions. For instance, Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .


Physical And Chemical Properties Analysis

Hexyl oxazol-2-YL ketone has a molecular weight of 181.23 g/mol. The InChI code for this compound is 1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Oxazoles : Hexyl oxazol-2-YL ketone can be used in the synthesis of various oxazole derivatives. These compounds are valuable in biological and pharmaceutical research for their potential biological activity. For instance, the synthesis of 2,4,5-trisubstituted oxazoles starting from alpha-methylene ketones involves processes like nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid (Xiao-hua Cai et al., 2005). Additionally, steroidal oxazoles have been synthesized for biological studies, indicating the versatility of oxazole derivatives in various chemical contexts (G. Ohta et al., 1968).

  • Catalysis and Reactions : Hexyl oxazol-2-YL ketone derivatives are also used in catalytic systems. For example, a AgNO3/ionic liquid catalytic system has been developed for the simultaneous synthesis of oxazolidinones and α-hydroxyl ketones, highlighting the role of oxazole derivatives in catalysis and synthetic chemistry (Minchen Du et al., 2021).

  • Enantioselective Synthesis : The use of hexyl oxazol-2-YL ketone in the enantioselective synthesis of β-(3-hydroxypyrazol-1-yl) ketones demonstrates its role in creating chiral compounds. This aspect is crucial in pharmaceutical research where the chirality of molecules can significantly affect their biological activity (S. Gogoi et al., 2009).

Biological Research

  • Microbial Hydroxylation Studies : Studies involving microbial hydroxylation of cyclic carboxylic acids protected as benzoxazoles show the application of hexyl oxazol-2-YL ketone in biotransformation processes. This demonstrates the compound's relevance in studying microbial metabolism and enzymatic reactions (A. D. Raadt et al., 2001).

  • Steroid Chemistry : Oxazole derivatives, related to hexyl oxazol-2-YL ketone, have been synthesized for use in steroid chemistry, further indicating their importance in biological and pharmaceutical research (G. Ohta et al., 1968).

Safety And Hazards

Hexyl oxazol-2-YL ketone may cause an allergic skin reaction and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

Future Directions

The synthesis and application of oxazoline-based compounds, including Hexyl oxazol-2-YL ketone, continue to be an active area of research . Advancements in the synthesis of these compounds could lead to new applications in various fields .

properties

IUPAC Name

1-(1,3-oxazol-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONPSQWBIMKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642036
Record name 1-(1,3-Oxazol-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl oxazol-2-YL ketone

CAS RN

898758-33-3
Record name 1-(1,3-Oxazol-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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